molecular formula C12H10N2 B13336529 3-(Quinolin-5-yl)prop-2-yn-1-amine

3-(Quinolin-5-yl)prop-2-yn-1-amine

Katalognummer: B13336529
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: KYYJCTMIAHUZHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Quinolin-5-yl)prop-2-yn-1-amine is an organic compound that features a quinoline ring attached to a prop-2-yn-1-amine moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-5-yl)prop-2-yn-1-amine typically involves the reaction of quinoline derivatives with propargylamine. One common method includes the use of N-propargyl aniline derivatives, which undergo cyclization reactions catalyzed by main group metal Lewis acids such as stannic chloride or indium (III) chloride . The reaction conditions often involve room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Quinolin-5-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Quinolin-5-yl)prop-2-yn-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Quinolin-5-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting its replication and transcription. Additionally, the compound can bind to enzyme active sites, blocking their catalytic activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the prop-2-yn-1-amine moiety.

    Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.

    Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.

Uniqueness

3-(Quinolin-5-yl)prop-2-yn-1-amine is unique due to the presence of the prop-2-yn-1-amine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional modifications and interactions that are not possible with simpler quinoline derivatives .

Eigenschaften

Molekularformel

C12H10N2

Molekulargewicht

182.22 g/mol

IUPAC-Name

3-quinolin-5-ylprop-2-yn-1-amine

InChI

InChI=1S/C12H10N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,8,13H2

InChI-Schlüssel

KYYJCTMIAHUZHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CC=NC2=C1)C#CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.